molecular formula C3H4BrN5 B008616 6-Bromo-1,2,4-triazine-3,5-diamine CAS No. 104405-59-6

6-Bromo-1,2,4-triazine-3,5-diamine

Cat. No. B008616
M. Wt: 190 g/mol
InChI Key: TVQHFUWOOKMCMD-UHFFFAOYSA-N
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Patent
US05502054

Procedure details

A solution of 6.0 grams (0.038 mole) of potassium permanganate in about 300 mL of liquid ammonia (-33° C.) is stirred, and 5.3 grams (0.030 mole) of 3-amino-6-bromo-1,2,4-triazine is added portionwise. Upon completion of addition, the reaction mixture is maintained at -33° C. for 15 minutes. Ammonia is then evaporated and the residue is extracted with about 150 mL of hot 1-methylethanol. The solution is concentrated under reduced pressure, yielding 3,5-diamino-6-bromo-1,2,4-triazine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[NH3:7].[NH2:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[CH:13][N:14]=1>>[NH2:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[C:13]([NH2:7])[N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
300 mL
Type
solvent
Smiles
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
NC=1N=NC(=CN1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-33 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
Ammonia is then evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with about 150 mL of hot 1-methylethanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.